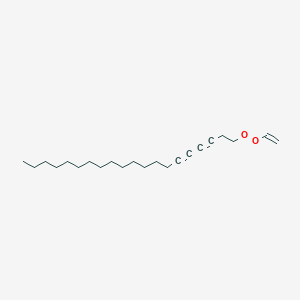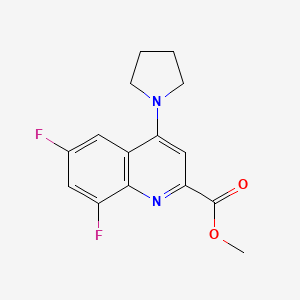
Methyl 6,8-difluoro-4-(pyrrolidin-1-yl)quinoline-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6,8-difluoro-4-(pyrrolidin-1-yl)quinoline-2-carboxylate typically involves the reaction of 6,8-difluoroquinoline-2-carboxylic acid with pyrrolidine under specific conditions. The reaction is carried out in the presence of a suitable base and a solvent such as dimethylformamide (DMF) or dichloromethane (DCM). The resulting intermediate is then esterified using methanol and a catalyst like sulfuric acid to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its primary use in research rather than commercial applications. the general principles of organic synthesis and scale-up techniques would apply if industrial production were required.
Chemical Reactions Analysis
Types of Reactions
Methyl 6,8-difluoro-4-(pyrrolidin-1-yl)quinoline-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorine atoms, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in polar aprotic solvents such as DMF.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline-2-carboxylic acid derivatives, while reduction could produce various alcohols or amines .
Scientific Research Applications
Methyl 6,8-difluoro-4-(pyrrolidin-1-yl)quinoline-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 6,8-difluoro-4-(pyrrolidin-1-yl)quinoline-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s fluorine atoms and pyrrolidine ring play crucial roles in its binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the desired therapeutic or research outcomes .
Comparison with Similar Compounds
Similar Compounds
6,8-Difluoroquinoline-2-carboxylic acid: A precursor in the synthesis of Methyl 6,8-difluoro-4-(pyrrolidin-1-yl)quinoline-2-carboxylate.
Pyrrolidine: A common structural motif in many biologically active compounds.
Fluoroquinolones: A class of antibiotics that share structural similarities with the quinoline core.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both fluorine atoms and the pyrrolidine ring enhances its stability and reactivity, making it a valuable compound in various research applications .
Properties
CAS No. |
887589-83-5 |
|---|---|
Molecular Formula |
C15H14F2N2O2 |
Molecular Weight |
292.28 g/mol |
IUPAC Name |
methyl 6,8-difluoro-4-pyrrolidin-1-ylquinoline-2-carboxylate |
InChI |
InChI=1S/C15H14F2N2O2/c1-21-15(20)12-8-13(19-4-2-3-5-19)10-6-9(16)7-11(17)14(10)18-12/h6-8H,2-5H2,1H3 |
InChI Key |
BQQSCLDWPVERHM-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NC2=C(C=C(C=C2F)F)C(=C1)N3CCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-2-(2,2,2-trifluoroethoxy)-benzonitrile](/img/structure/B13721201.png)
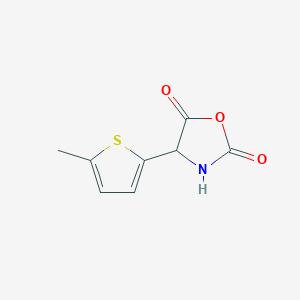
![(1S,4S)-2-Isobutyl-2,5-diaza-bicyclo[2.2.1]heptane di-trifluoro-acetic acid salt](/img/structure/B13721209.png)
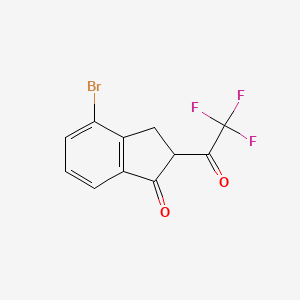
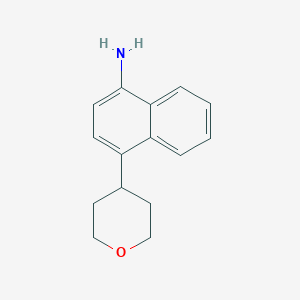
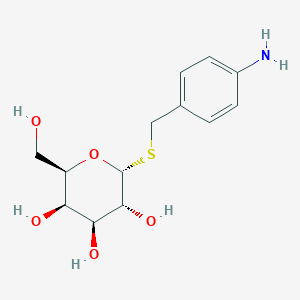
![Propane-2-sulfonic acid [4'-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-biphenyl-2-yl]-amide](/img/structure/B13721224.png)
![(4E)-3-(chloromethyl)-4-[(6-methylpyridin-2-yl)methylidene]-1,2-oxazol-5(4H)-one](/img/structure/B13721242.png)
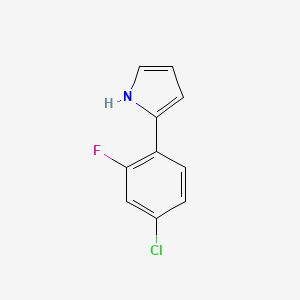
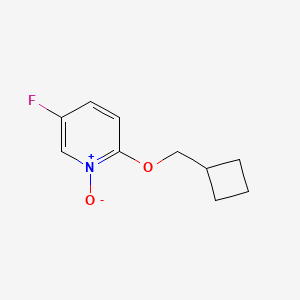
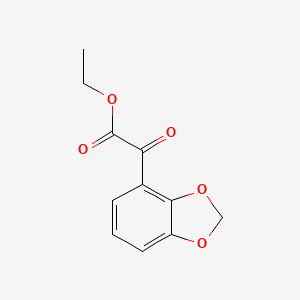

![(2R)-2-(([(3-Methylphenyl)amino]carbonyl)amino)propanoic acid](/img/structure/B13721298.png)
